

UNC2025 as a chemical probe for Mer kinase

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Compound of Interest

Compound Name: *UNC2025*

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An In-Depth Technical Guide to **UNC2025** as a Chemical Probe for Mer Kinase

For Researchers, Scientists, and Drug Development Professionals

UNC2025 is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor that has emerged as a critical chemical probe for studying the function of Mer receptor tyrosine kinase (MerTK).[1][2] Developed as a significant improvement upon earlier compounds, **UNC2025** possesses pharmacokinetic properties suitable for in vivo studies, making it an invaluable tool for both basic research and preclinical evaluation.[3][4][5] This guide provides a comprehensive overview of its biochemical and cellular activity, selectivity, and the experimental protocols necessary for its effective use.

Data Presentation

The activity and properties of **UNC2025** have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of UNC2025 This table outlines the inhibitory activity of **UNC2025** against Mer, its family members (Axl, Tyro3), the co-targeted Fms-like tyrosine kinase 3 (Flt3), and other select kinases.

Target Kinase	Assay Type	Potency (IC50, nM)	Potency (Ki, nM)	Selectivity vs. Mer (IC50-fold)
Mer	Enzymatic	0.46 - 0.74[1][6]	0.16[2][3]	1
Flt3	Enzymatic	0.35 - 0.8[1][6]	-	~1
Axl	Enzymatic	1.65 - 122[1][6]	13.3[2][3]	>45[1][2][3]
Tyro3	Enzymatic	5.83[1][6]	-	~12.7
TRKA	Enzymatic	1.67[1][6]	-	~3.6
TRKC	Enzymatic	4.38[1][6]	-	~9.5
KIT	Enzymatic	8.18[1][6]	-	~17.8
Met	Enzymatic	364[1][6]	-	~791

Note: IC50 and Ki values can vary based on specific assay conditions.

Table 2: Cellular Activity of **UNC2025** This table details the efficacy of **UNC2025** in cell-based models, demonstrating its ability to engage and inhibit Mer kinase signaling within a cellular context.

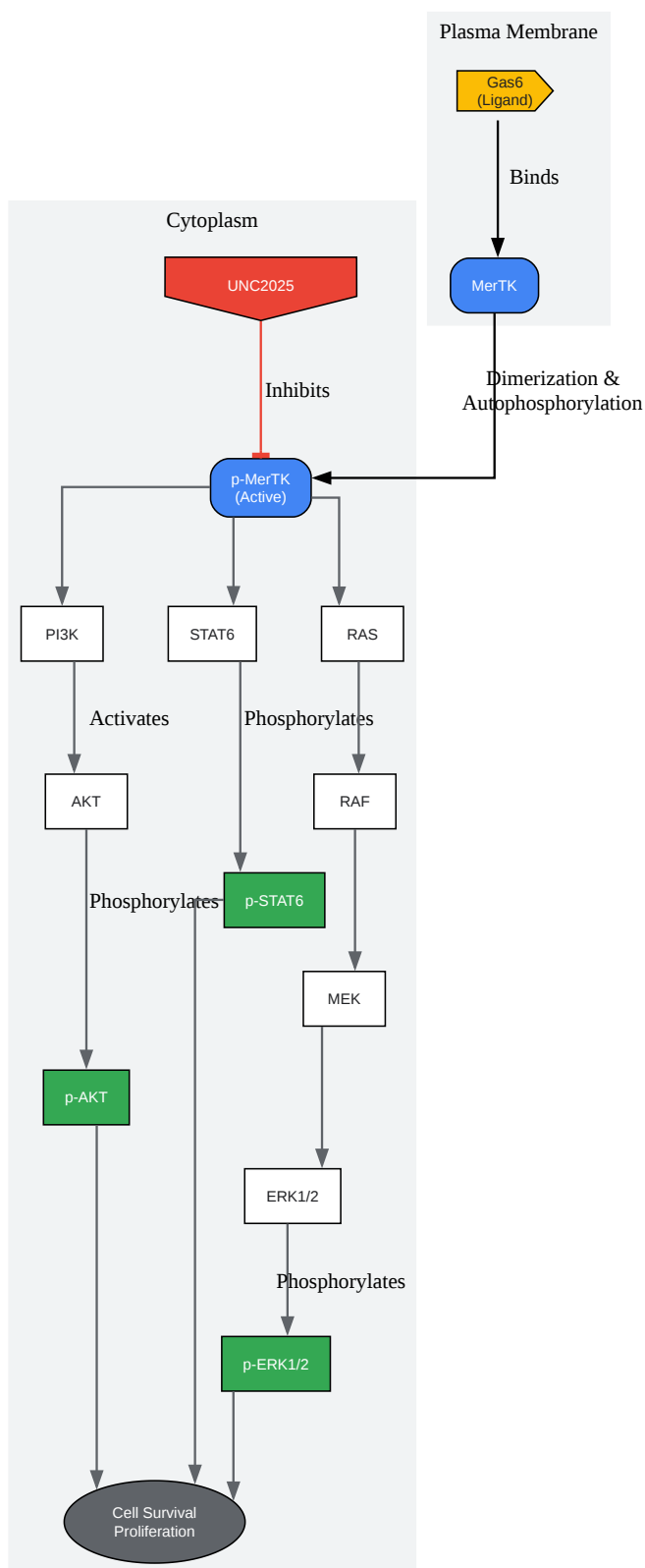
Assay Type	Cell Line(s)	Potency (IC50, nM)	Observed Effect
Mer Phosphorylation Inhibition	697 B-ALL	2.7[2][3][4]	Potent, dose-dependent decrease in p-MerTK.[2]
Mer Phosphorylation Inhibition	Kasumi-1 AML	Dose-dependent	Inhibition of Mer phosphorylation.[2][3]
Downstream Signaling Inhibition	697 B-ALL, Kasumi-1 AML, Primary AML	25-300 (effective range)	Decreased phosphorylation of STAT6, AKT, and ERK1/2.[1][2]
Colony Formation Inhibition	Various Leukemia Lines	>50% reduction at 200	Dose-dependent decrease in colony formation.[3]
Colony Formation Inhibition	Primary AML Sample	>90% inhibition at 300	Decreased colony-forming potential.[2]
Apoptosis Induction	Leukemia Cell Lines	Dose-dependent	Induction of apoptosis.[2][3]

Table 3: In Vivo Pharmacokinetics of **UNC2025** in Mice This table summarizes the key pharmacokinetic parameters of **UNC2025** following a 3 mg/kg dose in mice, highlighting its suitability for in vivo experimentation.[1]

Parameter	Route	Value	Unit
Clearance	IV / Oral	9.2	mL/min/kg
Half-life (t _{1/2})	IV / Oral	3.8	hours
Oral Bioavailability (F)	Oral	100	%
Tmax	Oral	0.50	hours
Cmax	Oral	1.6	μM
AUClast	Oral	9.2	h·μM

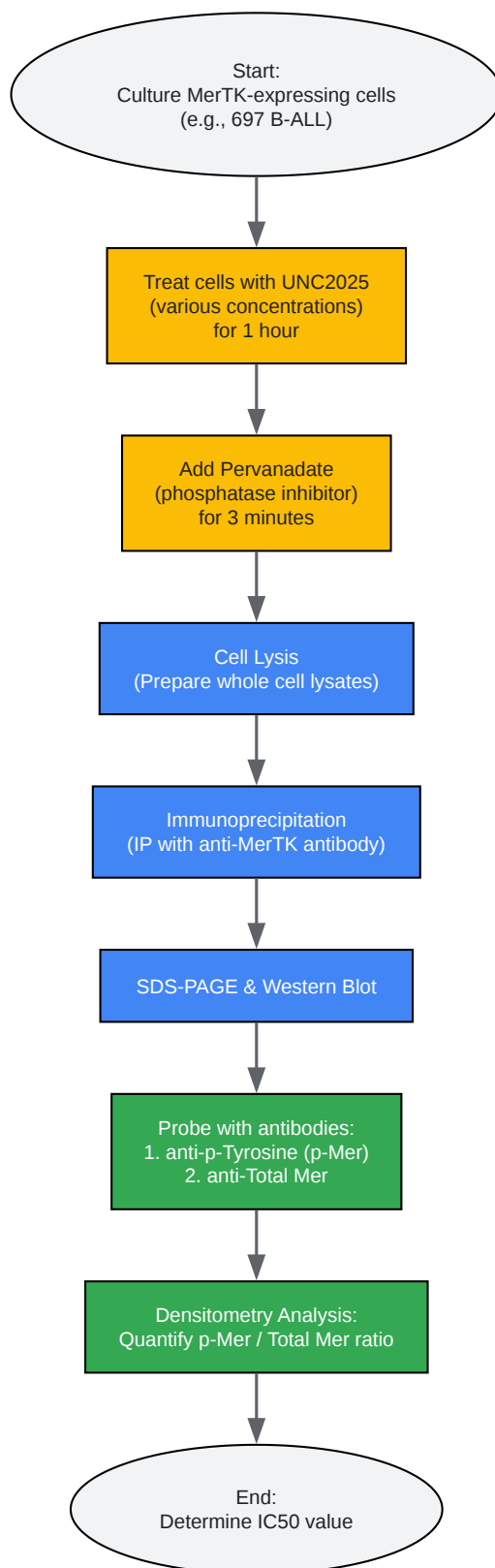
Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of **UNC2025**.



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Caption: MerTK signaling pathway and the inhibitory action of **UNC2025**.



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Caption: Workflow for cellular MerTK phosphorylation inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the successful application of **UNC2025** as a chemical probe.

Protocol 1: Cellular MerTK Phosphorylation Inhibition Assay

This protocol is used to determine the IC₅₀ of **UNC2025** for MerTK inhibition in a cellular context.^{[3][4][6][7]}

- **Cell Culture:** Culture MerTK-expressing cells (e.g., 697 B-ALL leukemia cells) under standard conditions to ~80% confluency.
- **Compound Preparation:** Prepare a dilution series of **UNC2025** in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all treatments and does not exceed 0.1%.
- **Treatment:** Treat cells with the **UNC2025** dilution series or vehicle control for 1 hour at 37°C.
- **Phosphatase Inhibition:** To stabilize the phosphorylated state of MerTK, prepare a fresh pervanadate solution. Add pervanadate to the cell cultures for the final 3 minutes of the incubation period.^{[4][6]}
- **Cell Lysis:** Immediately place plates on ice, aspirate the media, and wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Immunoprecipitation (IP):**
 - Clarify cell lysates by centrifugation.
 - Incubate a portion of the supernatant with an anti-MerTK antibody overnight at 4°C with gentle rotation.

- Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
- Western Blotting:
 - Elute proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Probe the membrane with a primary antibody against phosphotyrosine (to detect p-MerTK).
 - After stripping, re-probe the membrane with a primary antibody against total MerTK as a loading control.
- Data Analysis:
 - Detect signals using an appropriate secondary antibody and chemiluminescent substrate.
 - Quantify the band intensities using densitometry software.
 - Calculate the ratio of p-MerTK to total MerTK for each concentration.
 - Plot the normalized ratios against the logarithm of **UNC2025** concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Colony Formation Assay in Soft Agar

This assay assesses the impact of **UNC2025** on the anchorage-independent growth of cancer cells, a hallmark of oncogenic transformation.[\[3\]](#)[\[4\]](#)

- Prepare Base Layer: In a 6-well plate, prepare a bottom layer of 0.6-0.7% agar in complete culture medium. Allow it to solidify at room temperature.

- Prepare Cell Layer: Harvest and count cells (e.g., A549 NSCLC or Molm-14 AML cells).[4] Resuspend a low number of cells (e.g., 5,000-10,000 cells/well) in complete medium mixed with low-melting-point agar to a final concentration of 0.3-0.35%. This mixture should contain the desired concentration of **UNC2025** or vehicle control.
- Plating: Carefully overlay the cell/agar mixture onto the solidified base layer.
- Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO₂ for 10-21 days, or until colonies are visible.
- Feeding: Add a small amount of complete medium containing the appropriate concentration of **UNC2025** or vehicle to the top of the agar every 3-4 days to prevent drying.[4]
- Staining and Counting:
 - After the incubation period, stain the colonies by adding a solution of a vital stain (e.g., MTT or crystal violet) to the plates and incubating for several hours.
 - Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of >50 cells.
- Analysis: Normalize the number of colonies in **UNC2025**-treated wells to the number in vehicle-treated wells. Plot the results to visualize the dose-dependent inhibition of colony formation.

Protocol 3: In Vivo Pharmacodynamic (Target Engagement) Assay

This protocol determines if an orally administered dose of **UNC2025** can inhibit MerTK phosphorylation in a target tissue (e.g., leukemic blasts in bone marrow) in an animal model.[4][8]

- Animal Model: Establish a relevant mouse model, such as a human leukemia xenograft model where leukemic cells populate the bone marrow.[4]
- Dosing: Administer a single dose of **UNC2025** (e.g., 3 mg/kg) or vehicle control to the mice via oral gavage.

- Tissue Collection: At a predetermined time point corresponding to the expected Tmax (e.g., 0.5-1 hour post-dose), humanely euthanize the mice.[3][4]
- Sample Preparation: Promptly collect the target tissue (e.g., flush bone marrow from femurs and tibias). Prepare single-cell suspensions and lyse the cells immediately in buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
- Analysis: Analyze the levels of phosphorylated and total MerTK in the tissue lysates using the immunoprecipitation and Western blot procedure described in Protocol 1.
- Interpretation: A significant reduction (>90%) in the p-MerTK/total MerTK ratio in the **UNC2025**-treated group compared to the vehicle group demonstrates effective target engagement in vivo.[4][8]

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